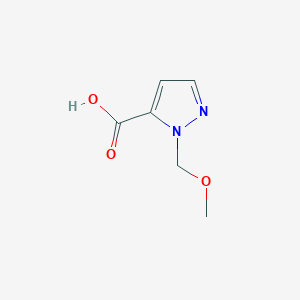

1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid, or 1-MMP, is an organic compound that has been widely studied for its various applications in scientific research. It is a versatile compound that has been used as a reagent in various organic synthesis processes, as well as a building block for the synthesis of pharmaceuticals, agrochemicals, and other useful compounds. Additionally, 1-MMP has been studied for its potential use in the development of new drugs and drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

The synthesis and characterization of compounds related to 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid have been explored for their potential nonlinear optical properties. A study focusing on a similar pyrazole derivative demonstrated its crystalline structure and provided insights into its spectroscopic properties, indicating a small energy gap between the frontier molecular orbitals, which is responsible for nonlinear optical activity (Ö. Tamer et al., 2015).

Auxin Activities and Synthesis

Research into derivatives of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid and related compounds has also looked into their synthesis and potential auxin activities. One study synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and explored its biochemical activities, finding limited auxin activities but some potential in agriculture (A. Yue et al., 2010).

Antifungal Activity

Derivatives of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid have been investigated for their potential as succinate dehydrogenase (SDH) inhibitors with significant antifungal activity against various fungi affecting fruits and crops. A specific compound showed promising inhibitory effects on SDH enzymes and potential practical applications in controlling fungal diseases (Hao Liu et al., 2020).

Molecular Conformation and Hydrogen Bonding

The study of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid derivatives provides insights into their molecular conformation and hydrogen bonding capabilities. Research has shown that these compounds can form complex hydrogen-bonded frameworks, which are crucial for understanding their chemical properties and potential applications in various fields (Asma et al., 2018).

Synthesis of Condensed Pyrazoles

The use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in synthesizing condensed pyrazoles via Pd-catalyzed cross-coupling reactions highlights the versatility of 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid derivatives in organic synthesis. This method offers a pathway to obtain various condensed pyrazoles, which have applications in pharmaceuticals and materials science (Eglė Arbačiauskienė et al., 2011).

Cytotoxicity Studies

Further research into the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, related to 1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid, has been conducted to assess their potential as anticancer agents. These studies contribute to the understanding of the biological activities of pyrazole derivatives and their possible therapeutic applications (Ashraf S. Hassan et al., 2014).

Eigenschaften

IUPAC Name |

2-(methoxymethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-4-8-5(6(9)10)2-3-7-8/h2-3H,4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZOKQCCMGYNQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2729259.png)

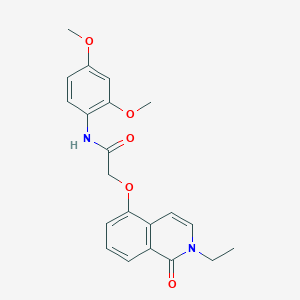

![5-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2729261.png)

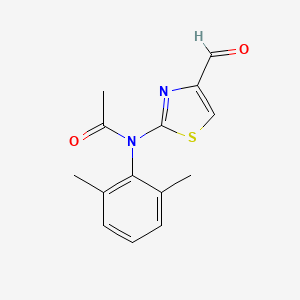

![N-Methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2729262.png)

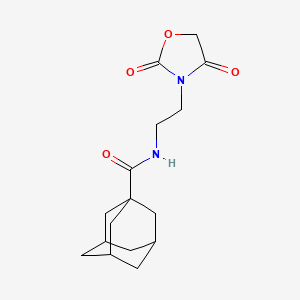

![N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2729268.png)

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729269.png)

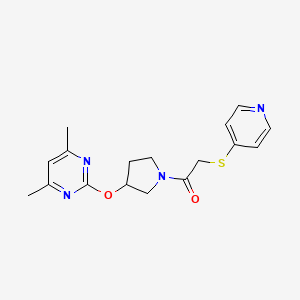

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729271.png)

![3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2729278.png)